molecular formula C8H4N4O2 B154007 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 138813-24-8

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B154007
CAS No.: 138813-24-8
M. Wt: 188.14 g/mol
InChI Key: PAVBMAZFMVDKEB-UHFFFAOYSA-N
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Description

4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is a heterocyclic compound with the molecular formula C8H4N4O2. It is known for its unique structure, which consists of two pyrazole rings fused to a pyrazine ring, forming a complex and stable system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole rings. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione .

Chemical Reactions Analysis

Types of Reactions

4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-diol
  • 3,8-Dibromo-4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-diol

Uniqueness

4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is unique due to its specific structure and the stability it offers.

Properties

IUPAC Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVBMAZFMVDKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C(=CC=N3)C(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579036
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138813-24-8
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 2
Reactant of Route 2
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 3
Reactant of Route 3
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 4
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 5
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 6
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

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